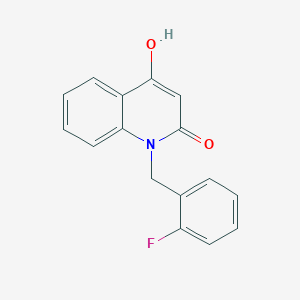
1-(2-fluorobenzyl)-4-hydroxyquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorobenzyl)-4-hydroxyquinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluorobenzyl group attached to the quinoline core, which imparts unique chemical and biological properties
Preparation Methods
The synthesis of 1-(2-fluorobenzyl)-4-hydroxyquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with commercially available 2-fluorobenzyl chloride and 4-hydroxyquinoline.
Nucleophilic Substitution: The 2-fluorobenzyl chloride undergoes nucleophilic substitution with 4-hydroxyquinoline in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up the process to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(2-Fluorobenzyl)-4-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorobenzyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, amines, and substituted derivatives.
Scientific Research Applications
1-(2-Fluorobenzyl)-4-hydroxyquinolin-2(1H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging and as a ligand for studying protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-hydroxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter cellular signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Fluorobenzyl)-4-hydroxyquinolin-2(1H)-one can be compared with other similar compounds to highlight its uniqueness:
1-(2-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one: The presence of a chlorine atom instead of fluorine may result in different chemical reactivity and biological activity.
1-(2-Methylbenzyl)-4-hydroxyquinolin-2(1H)-one: The methyl group may impart different steric and electronic effects compared to the fluorobenzyl group.
4-Hydroxyquinolin-2(1H)-one: The absence of the benzyl group may significantly alter the compound’s properties and applications.
The fluorobenzyl group in this compound imparts unique electronic and steric effects, making it distinct from other similar compounds and enhancing its potential for various applications.
Properties
CAS No. |
697234-11-0 |
|---|---|
Molecular Formula |
C16H12FNO2 |
Molecular Weight |
269.27 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-hydroxyquinolin-2-one |
InChI |
InChI=1S/C16H12FNO2/c17-13-7-3-1-5-11(13)10-18-14-8-4-2-6-12(14)15(19)9-16(18)20/h1-9,19H,10H2 |
InChI Key |
AOPFLEHHPJSBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=CC2=O)O)F |
solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


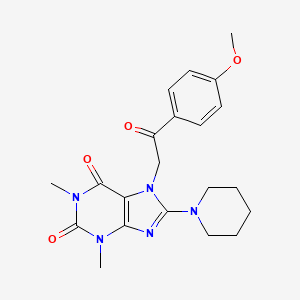
![methyl [(5-cyano-3,3-dimethyl-8-morpholin-4-yl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-6-yl)thio]acetate](/img/structure/B11075656.png)
![Methyl 2-[(2-aminophenyl)thio]-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11075658.png)
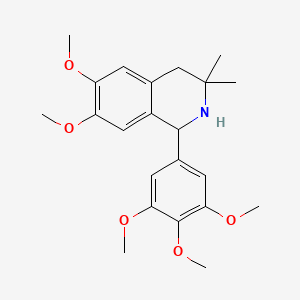
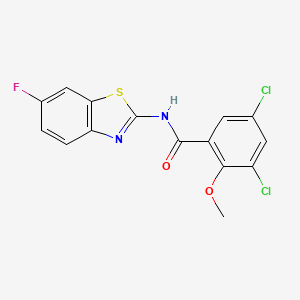
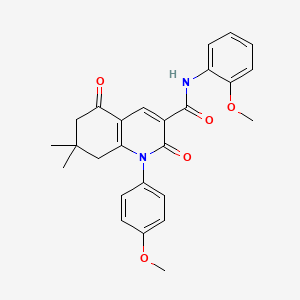
![5'-(3-Chlorophenyl)-3'-methyl-1-prop-2-YN-1-YL-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11075677.png)
![N-[2-(1-adamantyloxy)propyl]-2,3,4-trimethoxybenzamide](/img/structure/B11075683.png)
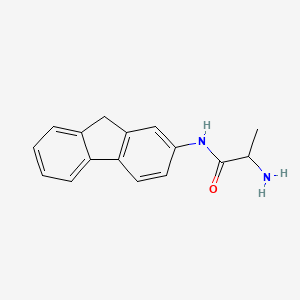
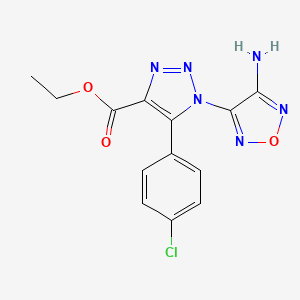
![2-Methyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B11075693.png)
![2'-amino-6-chloro-1'-(4-fluorophenyl)-7,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11075700.png)
![Ethyl 5-(3-acetylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B11075703.png)
![Butyric acid, 4-(5-ethyl-[1,3,4]thiadiazol-2-ylcarbamoyl)-, 4-tert-butylcyclohexyl ester](/img/structure/B11075715.png)
